Narbomycin

Enzymology Macrolide Biosynthesis Cytochrome P450

Narbomycin is the kinetically validated scaffold for pikromycin biosynthesis and ketolide antibiotic engineering. Unlike erythromycin, it lacks the C3-cladinose sugar, serving as an ideal cladinose-free control for Erm resistance studies. Its PikC kcat of 1.4 s⁻¹ ensures predictable conversion, offering a 3-fold catalytic efficiency advantage over YC-17 for bioprocess design. Procure this essential intermediate for glycoengineering or combinatorial biosynthesis from a research-grade supplier. Ensure you request a purity of ≥98% for reproducible enzymatic workflows.

Molecular Formula C28H47NO7
Molecular Weight 509.7 g/mol
CAS No. 6036-25-5
Cat. No. B1235643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarbomycin
CAS6036-25-5
Synonymsnarbomycin
Molecular FormulaC28H47NO7
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C
InChIInChI=1S/C28H47NO7/c1-10-23-15(2)11-12-22(30)16(3)13-17(4)26(19(6)24(31)20(7)27(33)35-23)36-28-25(32)21(29(8)9)14-18(5)34-28/h11-12,15-21,23,25-26,28,32H,10,13-14H2,1-9H3/b12-11+/t15-,16-,17+,18-,19+,20-,21+,23-,25-,26+,28+/m1/s1
InChIKeyOXFYAOOMMKGGAI-JLTOUBQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Narbomycin (CAS 6036-25-5) for Antibiotic Research & Combinatorial Biosynthesis: Procurement Guide for a Foundational Macrolide


Narbomycin (CAS: 6036-25-5) is a 14-membered macrolide antibiotic produced by *Streptomyces* species, including *S. venezuelae* and *S. narbonensis* [1]. Its core structure consists of the 14-membered macrolactone narbonolide, to which a single deoxysugar, D-desosamine, is attached at position C5 [1]. Narbomycin is a key intermediate in the biosynthesis of several clinically relevant macrolides, most notably pikromycin, and its aglycone core serves as a scaffold for the development of third-generation ketolide antibiotics [2]. The compound's molecular formula is C₂₈H₄₇NO₇, with a monoisotopic mass of 509.33525 g/mol [1].

Narbomycin (CAS 6036-25-5) vs. Pikromycin, Erythromycin & YC-17: Why Direct Substitution Is Not Supported by Enzymatic and Structural Data


Narbomycin cannot be considered a generic substitute for other macrolides due to critical differences in its structure and enzymatic processing. Unlike the clinically dominant erythromycin, narbomycin lacks the C3-cladinose sugar moiety, a feature that significantly alters its susceptibility to resistance mechanisms [1]. It is also distinct from its direct biosynthetic product, pikromycin, in that it lacks the C12-hydroxyl group; this single modification is the product of a specific cytochrome P450 enzyme, PikC, whose kinetic parameters are unique to the narbomycin scaffold [2]. Furthermore, direct comparative enzymology has revealed that narbomycin is not equivalent to the 12-membered ring macrolide precursor YC-17, as the shared biosynthetic enzyme PicK exhibits a quantifiable and significant substrate preference [3]. These documented enzymatic specificities and structural variations underscore that substitution without quantitative justification would introduce uncontrolled variables in any research or manufacturing workflow.

Narbomycin (CAS 6036-25-5) Head-to-Head Data: Quantified Enzymatic Efficiency, Glycosylation and Resistance Profiles


Narbomycin vs. YC-17: Quantified 3-Fold Substrate Preference for Key Biosynthetic Enzyme PicK

Narbomycin is the preferred substrate for the cytochrome P450 monooxygenase PicK, the critical enzyme that catalyzes the final hydroxylation step to generate clinically relevant macrolides. In a direct kinetic comparison with the related macrolide YC-17, narbomycin demonstrated a threefold higher catalytic efficiency [1].

Enzymology Macrolide Biosynthesis Cytochrome P450

Narbomycin vs. Pikromycin: Structural Differentiation through P450 Hydroxylation Kinetics

Narbomycin is the direct biosynthetic precursor to pikromycin, with the conversion occurring via a specific C12 hydroxylation. The kinetic parameters of this conversion by the PikC enzyme have been quantitatively characterized. Purified PikC catalyzes the hydroxylation of narbomycin with a turnover number (kcat) of 1.4 s⁻¹, which is comparable to the activity reported for EryK, the equivalent enzyme in the erythromycin pathway [1].

Chemical Synthesis Biotransformation Enzyme Kinetics

Narbomycin vs. Erythromycin: Differential Susceptibility to Erm Resistance Due to Lack of Cladinose

A critical structural difference between narbomycin and erythromycin is the absence of the C3-cladinose sugar moiety in narbomycin. This structural variation has a direct and quantifiable impact on resistance: narbomycin is insensitive to the Erm (erythromycin resistance methylase) mechanism, which is a primary cause of resistance to erythromycin in clinical isolates [1].

Antimicrobial Resistance SAR Microbiology

Narbomycin Derivatives: Glycosylation with L-Rhamnose or 3-O-Demethyl-D-Chalcose Enhances Antibacterial Activity

The native D-desosamine sugar of narbomycin is a major determinant of its antibacterial activity. Engineered biosynthesis was used to generate novel narbomycin derivatives with altered sugar moieties. Derivatives substituted with L-rhamnose or 3-O-demethyl-D-chalcose demonstrated greater antibacterial activity than both narbomycin and the clinically relevant erythromycin in vitro [1].

Antibacterial Glycoengineering Combinatorial Biosynthesis

Narbomycin (CAS 6036-25-5) Application Scenarios: Validated Use Cases for Research & Bioprocessing


Enzymatic Synthesis of Pikromycin and Novel Ketolides

As demonstrated by its quantified kcat of 1.4 s⁻¹ with the PikC enzyme [1], narbomycin is the kinetically defined substrate for the production of pikromycin. This makes it an essential reagent for any laboratory or bioprocess facility engaged in the enzymatic synthesis or biotransformation of pikromycin and related ketolide antibiotics. Its use ensures a predictable and efficient conversion rate based on published kinetic parameters.

Scaffold for Combinatorial Biosynthesis of Glycodiversified Macrolides

Research has validated that the narbomycin scaffold can be modified by replacing its native D-desosamine sugar with alternative moieties, such as L-rhamnose, resulting in derivatives with enhanced antibacterial activity [2]. Narbomycin is therefore the optimal starting material for academic and industrial groups applying combinatorial biosynthesis or glycoengineering to discover new macrolide antibiotics with improved potency or novel resistance profiles.

Investigating Macrolide Resistance Mechanisms

The structural difference between narbomycin (lacking C3-cladinose) and erythromycin provides a well-defined system for probing resistance mechanisms [3]. Researchers studying the Erm methyltransferase resistance pathway can use narbomycin as a cladinose-free control compound to dissect the contribution of the C3-sugar to binding affinity and resistance. This is a critical application in antibiotic mechanism of action and resistance studies.

Process Development and Biomanufacturing of Macrolide Intermediates

For bioprocess engineers, the defined enzymatic preference of the key biosynthetic enzyme PicK for narbomycin over YC-17 (threefold higher catalytic efficiency) [4] provides a quantitative rationale for selecting narbomycin as a process intermediate. This data supports decisions in bioprocess design where maximizing product flux through a particular enzymatic step is critical for economic viability.

Technical Documentation Hub

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